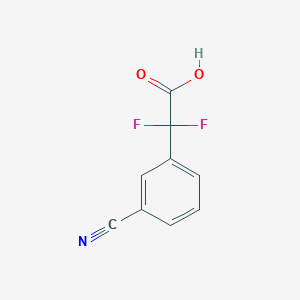

2-(3-Cyanophenyl)-2,2-difluoroacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-cyanophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-2-6(4-7)5-12/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAGTQJOVCSSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(=O)O)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Cyanophenyl)-2,2-difluoroacetic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

2-(3-Cyanophenyl)-2,2-difluoroacetic acid, identified by the CAS Number 1249974-01-3 , is an organofluorine compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a difluoroacetic acid moiety attached to a 3-cyanophenyl ring, offers a unique combination of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the gem-difluoro group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the cyanophenyl group provides a key interaction point for various biological targets.[4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. While experimental data for this specific isomer is limited, the provided information is based on data from suppliers and computational predictions for closely related structures.

| Property | Value | Source |

| CAS Number | 1249974-01-3 | [1][2][3] |

| Molecular Formula | C₉H₅F₂NO₂ | [2] |

| Molecular Weight | 197.14 g/mol | [2] |

| Purity | ≥95% | [1] |

| Appearance | Solid (predicted) | |

| pKa | 1.33 (for Difluoroacetic acid) | [5] |

| Predicted XlogP | 1.6 | [6] |

-

¹H NMR: Aromatic protons of the 3-cyanophenyl ring and a carboxylic acid proton.

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

-

¹³C NMR: Signals for the aromatic carbons, the nitrile carbon, the quaternary carbon bearing the fluorine atoms, and the carboxylic acid carbon.

-

IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretch, C=O (carbonyl) stretch of the carboxylic acid, and C-F bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on established methodologies for the preparation of analogous aryl-difluoroacetic acids. A plausible and efficient route involves a Reformatsky-type reaction starting from 3-cyanobenzaldehyde.

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis involves two key steps: a Reformatsky reaction to generate the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(3-cyanophenyl)-2,2-difluoro-2-hydroxyacetate via Reformatsky Reaction

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. The flask is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Initiation: Add a solution of 3-cyanobenzaldehyde in anhydrous tetrahydrofuran (THF) to the flask.

-

Addition of Haloester: Slowly add a solution of ethyl bromodifluoroacetate in anhydrous THF to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(3-cyanophenyl)-2,2-difluoro-2-hydroxyacetate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The organozinc intermediate formed during the Reformatsky reaction is sensitive to moisture and oxygen.[7][8][9] An inert atmosphere is crucial to prevent its decomposition and ensure a high yield.

-

Anhydrous Solvent: The use of anhydrous THF is essential for the same reasons as maintaining an inert atmosphere. Water would quench the organozinc reagent.

-

Slow Addition: The reaction is exothermic. Slow addition of the ethyl bromodifluoroacetate helps to control the reaction temperature and prevent the formation of byproducts.[10]

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified ethyl 2-(3-cyanophenyl)-2,2-difluoro-2-hydroxyacetate in a mixture of ethanol and water. Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.

-

Extraction: Extract the acidified aqueous solution with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

-

Base-catalyzed Hydrolysis: Saponification is a standard and efficient method for the hydrolysis of esters to their corresponding carboxylic acids.

-

Acidification: The carboxylic acid is liberated from its salt by acidification. Performing this step at a low temperature helps to minimize any potential side reactions.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block in drug discovery.

The Role of the Difluoroacetic Acid Moiety

The gem-difluoro group at the α-position to the carboxylic acid significantly impacts the molecule's properties. Fluorine is the most electronegative element, and its introduction can:

-

Increase Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.

-

Modulate Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog.

-

Enhance Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

The Significance of the 3-Cyanophenyl Group

The 3-cyanophenyl moiety is a common pharmacophore in medicinal chemistry. The nitrile group can act as a:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can form hydrogen bonds with amino acid residues in the active site of a protein.[11][12]

-

Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom.

-

Modulator of Electronic Properties: The strong electron-withdrawing nature of the nitrile group influences the electronic distribution of the phenyl ring, which can affect π-π stacking interactions with aromatic amino acid residues in a binding pocket.[12]

Caption: Potential drug-receptor interactions involving the key functional groups of the title compound.

Safety and Handling

This compound is classified as harmful and an irritant.[1] Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a difluoroacetic acid moiety and a 3-cyanophenyl group offers a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. The synthetic route proposed in this guide, based on established chemical principles, provides a practical approach for its preparation. As the demand for more effective and safer drugs continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play a crucial role in the future of pharmaceutical research.

References

- Chemspace. This compound. [Link]

- PubChemLite. 2-(3-cyanophenyl)-2-fluoroacetic acid (C9H6FNO2). [Link]

- Wikipedia.

- Organic Chemistry Portal.

- SATHEE.

- Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry. [Link]

- Reform

- Fleming, F. F., Yao, L., Ravikumar, P. C., & Weaver, L. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

- Zhu, S., & Li, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-23. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Wikipedia. Difluoroacetic acid. [Link]

- Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. [Link]

Sources

- 1. 1249974-01-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 1249974-01-3 [chemicalbook.com]

- 3. This compound - C9H5F2NO2 | CSSB00011667271 [chem-space.com]

- 4. nbinno.com [nbinno.com]

- 5. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 2-(3-cyanophenyl)-2-fluoroacetic acid (C9H6FNO2) [pubchemlite.lcsb.uni.lu]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(3-Cyanophenyl)-2,2-difluoroacetic acid

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (CF2) is of particular interest as a bioisostere for a methylene (CH2) or a hydroxyl (OH) group, offering a strategic tool to modulate the physicochemical properties of a drug candidate. 2-(3-Cyanophenyl)-2,2-difluoroacetic acid is a valuable building block in this arena, incorporating both a difluoroacetic acid moiety and a cyanophenyl group, which can serve as a handle for further synthetic transformations or as a key interacting element with a biological receptor. This guide provides a comprehensive overview of a robust synthetic pathway to this important compound, detailing the underlying chemical principles and providing a field-proven experimental protocol.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy involves the formation of a key intermediate, ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate, via a copper-catalyzed cross-coupling reaction. This is followed by a straightforward hydrolysis of the ester to yield the final carboxylic acid.

Caption: Overall synthesis pathway for this compound.

Step 1: Copper-Catalyzed Cross-Coupling for the Synthesis of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

The formation of the carbon-carbon bond between the aromatic ring and the difluoroacetate moiety is the crucial step in this synthesis. While various cross-coupling methodologies exist, a copper-catalyzed approach offers a practical and efficient solution. This reaction is analogous to a Reformatsky-type reaction, where an organozinc reagent, typically formed from an α-haloester and zinc, reacts with an electrophile. In this modified approach, copper is used to facilitate the coupling between an aryl halide and a difluoroacetate precursor.

The proposed mechanism involves the in-situ formation of an organocopper species from ethyl bromodifluoroacetate and copper bronze. This nucleophilic species then undergoes a cross-coupling reaction with 3-bromobenzonitrile to form the desired product. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its high polarity, which helps to dissolve the reagents and facilitate the reaction.

Experimental Protocol: Synthesis of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

This protocol is adapted from a similar synthesis of ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate.[1]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromobenzonitrile | 182.02 | 3.79 g | 20.8 mmol |

| Ethyl bromodifluoroacetate | 202.99 | 5.07 g (3.2 mL) | 25 mmol |

| Copper bronze | 63.55 | 2.93 g | 46.1 mmol |

| Dimethyl sulfoxide (DMSO) | 78.13 | 10.0 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated NH4Cl solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na2SO4 | 142.04 | As needed | - |

Procedure:

-

To a dry reaction flask under an argon atmosphere, add copper bronze (2.93 g, 46.1 mmol) and anhydrous DMSO (5.0 mL).

-

Add ethyl bromodifluoroacetate (3.2 mL, 25 mmol) to the mixture at room temperature.

-

Stir the resulting suspension for 1 hour at room temperature.

-

Add 3-bromobenzonitrile (3.79 g, 20.8 mmol) to the reaction mixture under an argon atmosphere.

-

Stir the reaction mixture vigorously at room temperature for 72 hours.

-

Upon completion, dilute the reaction mixture with a saturated aqueous solution of NH4Cl (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Filter the combined organic layers through a pad of Celite to remove the copper salts, washing the filter cake with diethyl ether.

-

Wash the combined organic layers with saturated aqueous NH4Cl (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate.

Step 2: Hydrolysis of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol, is a common and effective method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final product.

Caption: Mechanism of the basic hydrolysis of the intermediate ester.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate | 225.19 | (from Step 1) | - |

| Lithium hydroxide monohydrate | 41.96 | (Excess) | - |

| Tetrahydrofuran (THF) | 72.11 | As needed | - |

| Water | 18.02 | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

Procedure:

-

Dissolve ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add an excess of lithium hydroxide monohydrate (e.g., 2-3 equivalents) to the solution.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of 1 M hydrochloric acid.

-

A precipitate of the carboxylic acid should form. If not, extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product.

-

The product can be further purified by recrystallization if necessary.

Characterization and Data

Expected Analytical Data:

| Compound | 1H NMR (Expected) | 19F NMR (Expected) | MS (ESI-) (Expected) |

| Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate | δ 7.8-7.5 (m, 4H, Ar-H), 4.4 (q, 2H, OCH2), 1.4 (t, 3H, CH3) | Singlet or multiplet around -100 to -120 ppm | m/z [M-H]⁻ ~224.05 |

| This compound | δ 10-12 (br s, 1H, COOH), 7.9-7.6 (m, 4H, Ar-H) | Singlet or multiplet around -100 to -120 ppm | m/z [M-H]⁻ ~196.02 |

Conclusion and Future Perspectives

The described two-step synthesis provides a reliable and scalable route to this compound. The copper-catalyzed cross-coupling reaction is a key transformation that allows for the efficient construction of the C-C bond, while the subsequent hydrolysis is a standard and high-yielding procedure. This synthetic pathway offers researchers and drug development professionals a practical method to access this valuable fluorinated building block for the development of novel therapeutics. Further optimization of the copper-catalyzed step, for instance through ligand screening or the use of other copper sources, could potentially lead to improved yields and milder reaction conditions.

References

- Copper-Catalyzed Difluoroalkyl

- Copper-mediated, Palladium-Catalyzed Cross-Coupling of 3-iodochromones, Thiochromones, and Quinolones With Ethyl Bromodifluoroacetate.The Journal of Organic Chemistry, 2013. [Link]

- Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles.RSC Advances, 2022. [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

An In-depth Technical Guide to the Potential Applications of 2-(3-Cyanophenyl)-2,2-difluoroacetic Acid in Drug Discovery

Executive Summary

This compound is a fluorinated building block poised for significant impact in modern drug discovery. Its unique combination of a gem-difluoroacetic acid moiety and a meta-substituted cyanophenyl ring offers a compelling toolkit for medicinal chemists. The difluoroacetic acid group acts as a non-hydrolyzable bioisostere for carboxylic acids, enhancing metabolic stability and modulating acidity, while the cyanophenyl group provides a versatile handle for establishing key interactions with biological targets, such as hydrogen bonds and dipole interactions. This guide explores the synthesis, physicochemical properties, and potential therapeutic applications of this compound, with a focus on its role in designing inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and other targets where precise, stable interactions are critical. We provide detailed experimental protocols for hit validation and metabolic stability assessment, positioning this compound as a strategic component in the development of next-generation therapeutics.

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. This is due to the unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can be leveraged to modulate various aspects of a drug molecule, such as its metabolic stability, binding affinity, lipophilicity, and pKa.

Gem-difluoro compounds, in particular, have emerged as powerful tools. The difluoromethylene group (CF2) can act as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxyl group, offering a way to fine-tune electronic and steric properties while often enhancing metabolic stability by blocking sites of oxidation. When part of an acetic acid, as in this compound, it presents a non-hydrolyzable mimic of a malonic acid half-ester, providing a stable scaffold for interacting with biological targets.

Physicochemical and Structural Profile of this compound

The structure of this compound combines two key functional groups that confer its utility in drug design.

| Property | Value/Description | Significance in Drug Discovery |

| Molecular Formula | C9H5F2NO2 | |

| Molecular Weight | 197.14 g/mol | |

| pKa | Estimated to be lower than non-fluorinated acetic acid | The electron-withdrawing difluoro group increases acidity, influencing the ionization state at physiological pH and potential for ionic interactions with targets. |

| Key Moieties | gem-difluoroacetic acid, m-cyanophenyl | Offers a combination of a stable acidic group and a versatile binding moiety. |

Synthetic Routes and Chemical Reactivity

The synthesis of this compound and its derivatives can be achieved through various methods, often starting from 3-cyanobenzaldehyde. A common approach involves the use of Ruppert's reagent (TMSCF3) followed by hydrolysis.

Caption: Hypothetical binding mode in the DPP-4 active site.

Other Potential Applications

-

Cathepsin Inhibitors: Cathepsins are a family of proteases involved in various diseases, including osteoporosis and cancer. Many cathepsin inhibitors utilize a nitrile group as a warhead to form a reversible covalent bond with the active site cysteine. The this compound scaffold could be used to position the cyano group for such an interaction.

-

Kinase Inhibitors: The cyanophenyl group is a common feature in many kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the kinase. The difluoroacetic acid could be used to improve solubility and other pharmacokinetic properties.

Experimental Protocols for Lead Optimization

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for assessing the inhibitory potency of a compound against DPP-4.

1. Reagents and Materials:

- Human recombinant DPP-4

- DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

- Assay buffer: Tris-HCl, pH 7.5

- Test compound (e.g., a derivative of this compound)

- Positive control: Sitagliptin

- 96-well black microplate

- Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

2. Procedure:

- Prepare a serial dilution of the test compound in assay buffer.

- In a 96-well plate, add 50 µL of the test compound dilution.

- Add 25 µL of human recombinant DPP-4 to each well.

- Incubate for 15 minutes at room temperature.

- Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate.

- Read the fluorescence every minute for 30 minutes.

3. Data Analysis:

- Calculate the rate of reaction for each well.

- Plot the percent inhibition versus the logarithm of the compound concentration.

- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol: Assessing Metabolic Stability in Human Liver Microsomes

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

1. Reagents and Materials:

- Human liver microsomes (HLMs)

- NADPH regenerating system

- Phosphate buffer, pH 7.4

- Test compound

- Control compound (e.g., Verapamil - high clearance)

- Acetonitrile with internal standard for quenching and sample preparation

- LC-MS/MS system

2. Procedure:

- Pre-warm a solution of HLMs and phosphate buffer at 37°C.

- Add the test compound to the HLM solution and pre-incubate for 5 minutes.

- Initiate the reaction by adding the NADPH regenerating system.

- At various time points (0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.

3. Data Analysis:

- Plot the natural logarithm of the percentage of compound remaining versus time.

- Determine the slope of the linear portion of the curve.

- Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

A -> B;

B -> C;

C -> D;

D -> E;

}

Caption: Workflow for metabolic stability assessment in human liver microsomes.

Future Directions and Unexplored Potential

The full potential of this compound in drug discovery is yet to be realized. Future research could explore its use in developing covalent inhibitors, where the cyano group acts as a reversible warhead. Furthermore, the synthesis of libraries based on this scaffold could lead to the discovery of novel inhibitors for a wide range of targets. The unique combination of a stable, acidic anchor and a versatile binding moiety makes this compound a valuable addition to the medicinal chemist's toolbox.

References

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Meanwell, N. A. (2018). A synopsis of the properties and applications of fluorine in drug design. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

Berger, J. P., et al. (2005). De novo design of dipeptidyl peptidase IV inhibitors. Journal of medicinal chemistry, 48(9), 3111-3122. [Link]

Scott, J. S., et al. (2013). The discovery of omarigliptin (MK-3102), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 56(5), 1997-2010. [Link]

A Technical Guide to 2-(3-Cyanophenyl)-2,2-difluoroacetic acid: A Versatile Fluorinated Building Block for Advanced Synthesis

Introduction: The Strategic Value of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation.[1] Organofluorine compounds frequently exhibit profoundly altered and often enhanced physicochemical and biological properties compared to their non-fluorinated analogues.[1][2] The introduction of fluorine can modulate lipophilicity, metabolic stability, binding affinity, and pKa, making it a critical tool for medicinal chemists.[1][3] Among the diverse array of available fluorinated reagents, small, functionalized building blocks offer the most reliable and versatile strategy for integrating fluorine into complex target molecules.[3][4]

This guide provides an in-depth technical overview of 2-(3-cyanophenyl)-2,2-difluoroacetic acid, a trifunctional building block featuring a carboxylic acid, a nitrile, and a gem-difluoro moiety. We will explore its synthesis, physicochemical properties, key reactions, and strategic applications, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this potent synthetic tool.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature. Its structure is defined by a central carbon atom bonded to a 3-cyanophenyl ring, a carboxylic acid group, and two fluorine atoms. This unique arrangement of electron-withdrawing groups (cyano and difluoro) significantly influences the molecule's electronic distribution, reactivity, and conformational properties.[5]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1249974-01-3 | [6][7][8] |

| Molecular Formula | C₉H₅F₂NO₂ | [5][6] |

| Molecular Weight | 197.14 g/mol | [5][8] |

| Purity | ≥95% | [8] |

| Calculated LogP | 2.24 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthetic Strategy and Experimental Protocol

While multiple proprietary routes exist for the synthesis of aryl-difluoroacetic acids, a common and scalable approach involves the difluorination of a suitable precursor derived from 3-cyanobenzaldehyde. The following protocol outlines a plausible and robust synthetic pathway.

Causality Behind Experimental Choices:

-

Starting Material: 3-Cyanobenzaldehyde is a commercially available and cost-effective starting point.

-

Difluorination Reagent: Diethylaminosulfur trifluoride (DAST) is a widely used nucleophilic fluorinating agent effective for converting carbonyls to gem-difluorides. It is generally preferred over harsher reagents like SF₄ for laboratory-scale synthesis due to its ease of handling.[2]

-

Oxidation: Potassium permanganate (KMnO₄) is a strong and reliable oxidizing agent for converting the difluoromethyl group attached to the aromatic ring into a carboxylic acid. The reaction is typically performed under basic conditions to improve solubility and reactivity, followed by acidic workup.

-

Purification: Column chromatography is essential for removing unreacted starting materials and byproducts, ensuring a high-purity final product suitable for subsequent synthetic steps.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(Difluoromethyl)benzonitrile

-

Setup: To a dry, nitrogen-flushed 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 3-cyanobenzaldehyde (10.0 g, 76.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (11.2 mL, 83.9 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice (100 g) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 3-(difluoromethyl)benzonitrile as a clear oil.

Step 2: Oxidation to this compound

-

Setup: In a 500 mL round-bottom flask, dissolve 3-(difluoromethyl)benzonitrile (8.0 g, 52.2 mmol) in a mixture of pyridine (80 mL) and water (20 mL).

-

Oxidation: Heat the solution to reflux (approx. 100 °C). Add potassium permanganate (KMnO₄) (24.7 g, 156.6 mmol) portion-wise over 2 hours, maintaining a gentle reflux.

-

Reaction Monitoring: After the addition, continue heating at reflux for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove manganese dioxide (MnO₂). Wash the Celite pad with water.

-

Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL).

-

Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from its three distinct functional groups, which can be addressed with high chemoselectivity.

-

Carboxylic Acid: This group is the primary handle for amide bond formation and esterification. It readily couples with amines using standard reagents (e.g., EDC/HOBt, HATU) to generate a diverse library of amides. This is the most common application in medicinal chemistry for integrating the cyanophenyl-difluoroethyl motif into lead compounds.

-

Cyano Group (Nitrile): The nitrile is a versatile functional group that can be:

-

Hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions.[9]

-

Reduced to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄), providing a key vector for further functionalization.

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids, via reaction with sodium azide.

-

-

gem-Difluoro Group: This motif is generally stable but serves a critical role as a non-metabolizable isostere of a carbonyl or hydroxyl group. It imparts increased lipophilicity and can improve metabolic stability by blocking oxidative pathways.[1] The strong electron-withdrawing nature of the fluorines also lowers the pKa of the adjacent carboxylic acid.

Application in Drug Discovery: A Fragment-Based Approach

This building block is ideally suited for fragment-based drug discovery (FBDD) and lead optimization. The cyanophenyl moiety can serve as an initial fragment that binds to a target protein, with the difluoroacetic acid portion providing a vector for synthetic elaboration to improve potency and pharmacokinetic properties.

Caption: Application of the building block in a drug discovery workflow.

Health and Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]

-

Precautions: Avoid breathing dust/fumes. Wash exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[8][10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.[12][13]

Conclusion

This compound is a high-value building block that provides a convergence of desirable features for modern chemical synthesis. Its trifunctional nature allows for orthogonal chemical modifications, while the gem-difluoro motif offers a proven strategy for enhancing the drug-like properties of target molecules. By understanding its synthesis, reactivity, and strategic applications, researchers can effectively employ this reagent to accelerate the development of novel pharmaceuticals and advanced materials.

References

- Title: this compound - C9H5F2NO2 | CSSB00011667271 Source: Chemspace URL:[Link]

- Title: Fluorinated building blocks in drug design: new pathways and targets Source: National Institutes of Health (PMC) URL:[Link]

- Title: The Role of Fluorinated Building Blocks in Modern API Synthesis Source: Teva api URL:[Link]

- Title: Synthetic Studies on Valuable Fluorinated Building Blocks Source: University of Mississippi, eGrove URL:[Link]

- Title: Process for the preparation of 2-cyanophenylboronic acid and esters thereof Source: Google Patents URL

- Title: Process for the preparation of substituted pyridines Source: Google Patents URL

- Title: Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells Source: RSC Publishing URL:[Link]

- Title: Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)

- Title: Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. 2-(4-Cyanophenyl)-2,2-difluoroacetic acid (1261358-84-2) for sale [vulcanchem.com]

- 6. This compound - C9H5F2NO2 | CSSB00011667271 [chem-space.com]

- 7. This compound | 1249974-01-3 [chemicalbook.com]

- 8. 1249974-01-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of Cyanophenyl Difluoroacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanophenyl difluoroacetic acid scaffold has emerged as a privileged motif in modern medicinal chemistry. The strategic incorporation of a difluoromethyl group and a cyano-substituted phenyl ring allows for the fine-tuning of critical physicochemical properties that govern a drug candidate's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound class, including lipophilicity (LogP/LogD), acidity (pKa), aqueous solubility, and metabolic stability. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as a comprehensive resource for scientists engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Cyanophenyl and Difluoroacetic Acid Moieties in Medicinal Chemistry

In the quest for novel therapeutics, the ability to rationally modulate a molecule's properties is paramount. The cyanophenyl difluoroacetic acid structure combines two powerful functional groups that offer medicinal chemists a high degree of control over a compound's behavior in vitro and in vivo.

-

The Difluoroacetic Acid Moiety: The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance a range of properties.[1][2] Specifically, the difluoromethyl group adjacent to the carboxylic acid has a profound impact due to the high electronegativity of fluorine. This leads to a significant increase in the acidity (a lower pKa) of the carboxylic acid compared to its non-fluorinated analogues.[1][3] This modulation of pKa directly influences solubility, receptor binding interactions, and pharmacokinetic characteristics.[3]

-

The Cyanophenyl Moiety: The cyano group (-C≡N) is a versatile functional group in drug design. It is a strong electron-withdrawing group, which can influence the pKa of nearby acidic or basic centers. Furthermore, it can act as a hydrogen bond acceptor, contributing to ligand-receptor binding interactions. Critically, the cyano group is often used to block sites of metabolism; its introduction at a metabolically vulnerable position can significantly enhance a compound's metabolic stability and, consequently, its half-life.[4]

This guide will dissect the key physicochemical properties of this compound class, providing both the theoretical underpinnings and detailed, actionable protocols for their experimental determination.

Lipophilicity (LogP/LogD): Balancing Potency and Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter that governs membrane permeability, plasma protein binding, and promiscuity.[5] It is typically expressed as the logarithm of the partition coefficient (LogP) for neutral molecules or the distribution coefficient (LogD) for ionizable molecules at a specific pH.[5]

Theoretical Framework

For an ionizable compound like a cyanophenyl difluoroacetic acid, LogD is the more physiologically relevant parameter. It accounts for the partitioning of both the neutral (protonated) and ionized (deprotonated) forms of the molecule between an organic and an aqueous phase. The relationship between LogP, LogD, and pKa is described by the following equation for an acid:

LogD = LogP - log(1 + 10^(pH - pKa))

The strong electron-withdrawing nature of both the difluoromethyl and cyanophenyl groups influences the molecule's overall electronic distribution, which in turn affects its lipophilicity. A careful balance must be struck; while sufficient lipophilicity is required for membrane permeation, excessively high LogD can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[4]

Experimental Determination: Reversed-Phase HPLC Method for LogD

While the traditional shake-flask method is considered the gold standard, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput and reliable alternative for determining LogD, especially for compounds with low solubility.[6][7][8] The method is based on the principle that a compound's retention time on a hydrophobic column is directly related to its lipophilicity.[9]

Protocol for LogD7.4 Determination by RP-HPLC:

-

Preparation of Mobile Phase: Prepare an aqueous buffer at the desired pH (e.g., phosphate-buffered saline at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

System Setup: Use a C18 reversed-phase column. The analysis can be run isocratically or using a fast gradient.[10]

-

Calibration: Inject a series of well-characterized reference compounds with known LogD7.4 values to generate a calibration curve of retention time versus LogD.

-

Sample Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Dilute to a final concentration (e.g., 0.25 mM) in a 50:50 acetonitrile/water mixture.[9]

-

Analysis: Inject the test compounds and measure their retention times.

-

Calculation: Determine the LogD7.4 of the test compounds by interpolating their retention times from the calibration curve.

Data Interpretation and Impact on Drug Design

The measured LogD value provides crucial insights for lead optimization. If a compound is too lipophilic, medicinal chemists can introduce polar functional groups. Conversely, if a compound is too polar, lipophilicity can be increased by adding hydrophobic moieties.

Table 1: Representative Lipophilicity Data for Phenyl Difluoroacetic Acid Derivatives

| Compound | Predicted cLogP | Typical Experimental LogD7.4 Range |

| Phenyl Difluoroacetic Acid | ~2.0 | 0.5 - 1.5 |

| 4-Cyanophenyl Difluoroacetic Acid | ~1.8 | 0.3 - 1.3 |

| 3-Cyanophenyl Difluoroacetic Acid | ~1.8 | 0.3 - 1.3 |

Note: Values are illustrative and can vary based on experimental conditions and the specific isomer.

Caption: Workflow for experimental LogD determination using RP-HPLC.

Acidity (pKa): The Key to Solubility and Target Engagement

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For cyanophenyl difluoroacetic acids, the pKa of the carboxylic acid group is a critical determinant of its charge state at physiological pH, which profoundly impacts its solubility, absorption, distribution, and ability to interact with its biological target.[11]

The Influence of Difluoromethyl and Cyanophenyl Groups on Acidity

The pKa of a typical alkyl carboxylic acid is around 4.8. However, the presence of the highly electronegative fluorine atoms in the difluoromethyl group exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity and lowering the pKa significantly.[1][3] The pKa of difluoroacetic acid itself is approximately 1.33.[12][13] The additional electron-withdrawing effect of the cyanophenyl group can further modulate this value, depending on its position (ortho, meta, or para) on the phenyl ring.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard method for the precise determination of pKa values due to its accuracy and reliability.[14][15][16]

Protocol for pKa Determination by Potentiometric Titration:

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with known pH values (e.g., 4, 7, and 10) to ensure accurate pH measurement.[11]

-

Sample Preparation: Dissolve a precise quantity of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]

-

Titration Setup:

-

Place the sample solution in a reaction vessel with a magnetic stirrer.[11]

-

Maintain a constant ionic strength throughout the titration by adding a background electrolyte like 0.15 M potassium chloride (KCl).[14]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement.[11]

-

Immerse the calibrated pH electrode into the solution.[11]

-

-

Titration: Titrate the solution with a standardized titrant of known concentration (e.g., 0.1 M NaOH for an acidic compound). Add the titrant in small, precise increments.[14]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[11] Perform the titration in triplicate to ensure reproducibility.[14]

Implications for Formulation and In Vivo Performance

Knowing the pKa is essential for predicting a drug's behavior. Since the pKa of cyanophenyl difluoroacetic acids is very low, they will exist almost exclusively in their ionized, carboxylate form at physiological pH (~7.4). This has several consequences:

-

Increased Aqueous Solubility: The ionized form is generally much more water-soluble than the neutral form.[17]

-

Reduced Membrane Permeability: The negative charge can hinder passive diffusion across lipid membranes.

-

Target Binding: The carboxylate can form crucial ionic interactions or hydrogen bonds with amino acid residues in the target protein's binding site.

Table 2: Representative pKa Values for Related Carboxylic Acids

| Compound | Typical Experimental pKa |

| Acetic Acid | ~4.76 |

| Fluoroacetic Acid | ~2.59[18] |

| Difluoroacetic Acid | ~1.33[12][13] |

| Cyanophenyl Difluoroacetic Acid | ~1.0 - 1.5 |

Note: Values are illustrative and can be influenced by solvent and temperature.

Caption: Factors influencing the pKa and its subsequent biological impact.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral bioavailability.[19][20] Poor solubility is a major hurdle in drug development.[19]

Factors Governing Solubility

The solubility of cyanophenyl difluoroacetic acids is governed by an interplay of factors:[19][21]

-

pKa and pH: As dictated by the Henderson-Hasselbalch equation, the solubility of an acidic drug increases dramatically as the pH rises above its pKa.[22][23][24] Given the low pKa of this scaffold, these compounds are expected to have good solubility at neutral pH.

-

Lipophilicity (LogP): Higher lipophilicity generally corresponds to lower aqueous solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome for dissolution to occur. Stronger crystal packing leads to lower solubility.

Protocol for Thermodynamic Solubility Assay

It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens by adding a DMSO stock solution to a buffer, but this can lead to supersaturated, non-equilibrium solutions.[25][26] Thermodynamic solubility, determined using the shake-flask method, represents the true equilibrium solubility and is considered the gold standard.[25][27][28]

Protocol for Shake-Flask Thermodynamic Solubility:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., phosphate buffer at pH 7.4).[25] It is important to add enough solid to ensure a suspension remains after equilibration.[25]

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[26][29]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the filtered supernatant. This is commonly done using a validated analytical method like HPLC-UV or LC-MS/MS, with quantification based on a standard calibration curve.[29]

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not changed significantly during the experiment.[25]

Metabolic Stability: Navigating the Biotransformation Landscape

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[30] A compound that is metabolized too quickly will have a short half-life and poor oral bioavailability due to first-pass metabolism.[31] Assessing metabolic stability early in drug discovery is crucial for selecting candidates with favorable pharmacokinetic profiles.[32][33]

Common Metabolic Pathways and a Priori Considerations

For the cyanophenyl difluoroacetic acid scaffold, potential metabolic liabilities include:

-

Aromatic Hydroxylation: Cytochrome P450 (CYP) enzymes can oxidize the phenyl ring.

-

Metabolism of the Cyano Group: While often stable, the cyano group can potentially be hydrolyzed to an amide or carboxylic acid.

-

Stability of the Difluoroacetic Acid Moiety: The C-F bond is extremely strong, and the difluoroacetic acid group is generally considered to be highly resistant to metabolic degradation.[34]

The introduction of the cyano group and fluorine atoms is often a deliberate strategy to block metabolic "soft spots" and improve stability.[4][31]

In Vitro Metabolic Stability Assessment: Microsomal Incubations

The liver microsomal stability assay is a standard in vitro method used to evaluate a compound's susceptibility to Phase I metabolism by CYP enzymes.[35][36]

Protocol for Liver Microsomal Stability Assay:

-

Reagent Preparation:

-

Incubation:

-

Prepare a reaction mixture containing the buffer, microsomes (e.g., 0.5 mg/mL protein), and the test compound (e.g., 1 µM).[35][37]

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH solution.[37]

-

Include a negative control incubation without NADPH to check for non-enzymatic degradation.[35][39]

-

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[35][39]

-

Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.[36]

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[37]

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[38]

Interpreting Metabolic Stability Data for Lead Optimization

The results from the microsomal stability assay allow for the rank-ordering of compounds.[37] Compounds with a short half-life (high clearance) are likely to be rapidly cleared in vivo. If a compound shows poor metabolic stability, structural modifications can be made to block the site of metabolism, a phenomenon known as "metabolic switching" must be considered, where blocking one site may lead to increased metabolism at another.[31]

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion: A Holistic Approach to Physicochemical Profiling

The cyanophenyl difluoroacetic acid scaffold offers a powerful platform for the development of novel therapeutics. The unique electronic properties conferred by the difluoromethyl and cyanophenyl groups provide medicinal chemists with exceptional tools to modulate acidity, lipophilicity, and metabolic stability. A thorough and early assessment of these key physicochemical properties, using the robust experimental protocols detailed in this guide, is not merely a data collection exercise; it is a critical component of a rational, hypothesis-driven drug design strategy. By integrating this knowledge, research and development teams can de-risk projects, accelerate timelines, and ultimately increase the probability of successfully advancing drug candidates from the bench to the clinic.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Z. Zhao, et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- D. E. V. Schou-Pedersen, et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-361.

- E. H. Kerns & L. Di. (n.d.). In vitro solubility assays in drug discovery. PubMed.

- AxisPharm. (n.d.). Solubility Test.

- Creative Biolabs. (n.d.). Solubility Assessment Service.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- A. P. Shah & A. D. Westwell. (2022).

- A. K. Varkonyi, et al. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.

- P. A. Priya, et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- Creative Bioarray. (n.d.). Aqueous Solubility Assays.

- A. Glomme, et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology.

- D. L. St-Germain. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.

- A. Pal, et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- S. G. D. Purser, et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.

- S. D. G. Purser, et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(10), 2845-2857.

- PCBIS. (n.d.). Thermodynamic solubility.

- C. A. G. N. Montanari, et al. (2021). AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Preprints.org.

- Open Education Alberta. (n.d.).

- Cyprotex. (n.d.). Microsomal Stability.

- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.

- M. B. C. Aykaç, et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- S. Babic, et al. (2013). Development of Methods for the Determination of pKa Values. Trends in Analytical Chemistry, 49, 16-29.

- Mercell. (n.d.). metabolic stability in liver microsomes.

- Drug Discovery Unit Dundee. (2024). CHI LogD Assay. YouTube.

- J. Poplawska, et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

- E. L. Regalado, et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.

- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

- Z. Zhao, et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.

- Vetscraft. (n.d.). Absorption of drugs.

- BioDuro. (n.d.). ADME Microsomal Stability Assay.

- PubChem. (n.d.). Difluoroacetic acid.

- PubChem. (n.d.). Fluoroacetic acid.

- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.

- ChemicalBook. (n.d.). 381-73-7(Difluoroacetic acid) Product Description.

- Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.

- Chair of Analytical Chemistry. (2025).

- S. K. S. Kumar, et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences, 110(9), 3071-3081.

- International Journal of Pharmaceutical Sciences Review and Research. (2015). Importance of Physicochemical Properties In Drug Discovery.

- S. K. S. Kumar, et al. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.

- Wikipedia. (n.d.). Difluoroacetic acid.

- L. P. C. Leopoldo, et al. (2011). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. Expert Opinion on Drug Metabolism & Toxicology, 7(8), 957-970.

- M. P. M. Z. Matyjaszczyk, et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.

- SciSpace. (n.d.).

- Drug Discovery Unit Dundee. (2022). Physiochemical Properties in Drug Discovery. YouTube.

- M. J. M. Butler, et al. (n.d.).

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. 381-73-7 CAS MSDS (Difluoroacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 18. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. Aqueous Solubility Assay - Enamine [enamine.net]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hrcak.srce.hr [hrcak.srce.hr]

- 23. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 25. dissolutiontech.com [dissolutiontech.com]

- 26. enamine.net [enamine.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 29. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 30. researchgate.net [researchgate.net]

- 31. nedmdg.org [nedmdg.org]

- 32. researchgate.net [researchgate.net]

- 33. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 36. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 37. mercell.com [mercell.com]

- 38. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 39. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Navigating the Synthesis and Safety of 2-(3-Cyanophenyl)-2,2-difluoroacetic acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Fluorinated Building Block

2-(3-Cyanophenyl)-2,2-difluoroacetic acid, identified by its CAS number 1249974-01-3, is a specialized organic compound that stands at the intersection of several key functional groups: a phenyl ring, a nitrile (cyano) group, and a difluoroacetic acid moiety. This unique combination makes it a valuable building block, particularly in the fields of medicinal chemistry and agrochemical synthesis. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug development to modulate metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides a comprehensive overview of the material's safety data, handling protocols, and its role as a synthetic intermediate, designed to equip researchers with the knowledge required for its safe and effective use.

I. Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in ensuring its proper handling and application. This compound is a solid at room temperature with a molecular formula of C9H5F2NO2 and a molecular weight of approximately 197.14 g/mol .[4][5] While extensive physical property data is not widely published, the structural components suggest it is a crystalline solid with moderate solubility in polar organic solvents.

| Property | Value | Source |

| CAS Number | 1249974-01-3 | [4][5][6] |

| Molecular Formula | C9H5F2NO2 | [4][5] |

| Molecular Weight | 197.14 g/mol | [4][5] |

| Purity | ≥95% (Typical) | [6] |

II. Hazard Identification and Classification

GHS Hazard Statements:

-

H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled): This classification indicates that acute toxicity is a primary concern through all major routes of exposure.

-

H315 (Causes skin irritation): Direct contact with the skin is likely to cause irritation.

-

H319 (Causes serious eye irritation): The compound poses a significant risk of serious damage if it comes into contact with the eyes.

-

H335 (May cause respiratory irritation): Inhalation of dust or powder can lead to irritation of the respiratory tract.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

III. Safe Handling and Storage Protocols

Given the identified hazards, a stringent set of handling and storage procedures is mandatory to ensure the safety of laboratory personnel. The causality behind these protocols is rooted in preventing exposure through inhalation, ingestion, and dermal contact.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize the potential for the compound to become airborne and to prevent any direct physical contact.

-

Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne dust.

-

Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: Impervious gloves (nitrile or neoprene) should be worn. A lab coat is mandatory, and for larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, or if working outside a fume hood, a NIOSH-approved respirator with appropriate particulate filters is necessary.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and preventing accidental exposure.

-

Container: Keep the container tightly closed.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: While specific incompatibility data is limited, it is prudent to store it away from strong bases and oxidizing agents, which are common incompatibilities for carboxylic acids.

IV. Emergency and First-Aid Procedures

In the event of an exposure, immediate and appropriate first-aid is critical.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

V. Reactivity and Applications in Drug Development

The chemical architecture of this compound provides multiple reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.[7]

Key Reactive Sites:

-

Carboxylic Acid Group: This functional group can readily undergo standard transformations such as esterification, amidation, and reduction to form a variety of derivatives. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. This provides an additional handle for molecular elaboration.

-

Aromatic Ring: The phenyl ring can be subject to electrophilic aromatic substitution, although the electron-withdrawing nature of the other substituents will influence the position and feasibility of such reactions.

Role in Medicinal Chemistry:

The difluoromethyl group (CF2H) is of particular interest in drug design. It can act as a lipophilic hydrogen bond donor and is often used as a bioisostere for hydroxyl or thiol groups, potentially improving a drug candidate's metabolic stability and cell membrane permeability.[4] Aryl-difluoroacetic acid moieties are increasingly sought-after building blocks for introducing these favorable properties into new chemical entities.[1]

The following diagram illustrates a generalized workflow for utilizing this compound as a building block in a drug discovery program.

Caption: Synthetic workflow for drug discovery using the target compound.

VI. Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous chemical waste.

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.

-

Do not allow the material to enter drains or waterways.

-

It should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

Conclusion

This compound is a potent chemical intermediate with significant applications for professionals in drug development and scientific research. Its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding its reactivity and leveraging its unique structural features, researchers can safely and effectively utilize this compound as a key building block in the synthesis of novel, high-value molecules. As with any chemical, a thorough risk assessment should be conducted before any new procedure is undertaken.

References

- abcr Gute Chemie. AB526966 | CAS 1249974-01-3. [Link]

- PubMed.

- AGC Chemicals. Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. [Link]

- Chemspace. This compound - C9H5F2NO2 | CSSB00011667271. [Link]

- Halocarbon Life Sciences.

Sources

- 1. agcchem.com [agcchem.com]

- 2. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 3. ossila.com [ossila.com]

- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 1249974-01-3 | this compound | A2B Chem | Chemikart [supplies-mortuary-racks.chemikart.com]

- 6. Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

The Difluoromethyl Group: A Modern Tool for Aromatic Bioisosteres in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a uniquely valuable substituent for aromatic systems. Its ability to act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl and thiol groups, and a modulator of physicochemical properties offers a powerful tool for lead optimization and the development of next-generation therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and applications of difluoromethylated aromatic compounds, offering field-proven insights and detailed methodologies for researchers in drug discovery.

Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic and pharmacodynamic profiles.[1] While the trifluoromethyl (CF3) group has been a mainstay for increasing lipophilicity and blocking metabolic oxidation, the difluoromethyl (CF2H) group offers a more nuanced set of properties.[2] The highly polarized C-H bond in the CF2H group allows it to act as a competent hydrogen bond donor, a rare characteristic among polyfluorinated motifs.[3][4] This unique feature enables the CF2H group to serve as a bioisosteric replacement for common hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, while simultaneously enhancing metabolic stability and modulating lipophilicity.[2][5] The growing appreciation for these properties has led to a surge in the development of synthetic methods for introducing the CF2H group into aromatic and heteroaromatic scaffolds, making it an increasingly accessible and indispensable tool in the medicinal chemist's arsenal.[3][6]

Synthetic Methodologies for Aromatic Difluoromethylation

The efficient installation of a difluoromethyl group onto an aromatic ring is crucial for its exploration in drug discovery programs. A variety of methods have been developed, each with its own advantages and substrate scope. These can be broadly categorized into metal-catalyzed cross-coupling reactions, radical C-H functionalization, and photocatalytic methods.

Metal-Catalyzed Cross-Coupling Reactions